molecular formula C12H20O B13230695 1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde

1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde

Cat. No.: B13230695
M. Wt: 180.29 g/mol
InChI Key: OZZAFEQPAGDBJS-ONEGZZNKSA-N
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Description

1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure It features a cyclohexane ring substituted with a but-2-en-1-yl group and a methyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with but-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the but-2-en-1-yl group on the cyclohexane ring. Additionally, large-scale oxidation processes using environmentally friendly oxidants like hydrogen peroxide can be employed to introduce the aldehyde functionality.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(But-2-en-1-yl)-3-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(But-2-en-1-yl)-3-methylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-2-en-1-yl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.

    Crotonaldehyde: An aldehyde with a similar structure but lacking the cyclohexane ring.

    Crotonic Acid: A carboxylic acid derivative of crotonaldehyde.

Uniqueness

1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a cyclohexane ring and an aldehyde group, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-3-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h3-4,10-11H,5-9H2,1-2H3/b4-3+

InChI Key

OZZAFEQPAGDBJS-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC1(CCCC(C1)C)C=O

Canonical SMILES

CC=CCC1(CCCC(C1)C)C=O

Origin of Product

United States

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